Cas no 875-59-2 (4-Hydroxy-2-methylacetophenone)

4 ′ - hydroxy-2 ′ - methylacetophenone is an aroma compound of red wine, which can be isolated from cv. Bobal grape varieties. 4 ′ - hydroxy-2 ′ - methylacetophenone has ciliopathy toxicity. The IC50 value of 4 ′ - hydroxy-2 ′ - methylacetophenone inhibiting the growth of T. pyriformis is 0.65 mm
4-Hydroxy-2-methylacetophenone structure
875-59-2 structure
Product Name:4-Hydroxy-2-methylacetophenone
CAS No:875-59-2
Molecular Formula:C9H10O2
Molecular Weight:150.174502849579
MDL:MFCD00002303
CID:723007
PubChem ID:24895594

4-Hydroxy-2-methylacetophenone Properties

Names and Identifiers

    • 1-(4-Hydroxy-2-methylphenyl)ethanone
    • 4'-Hydroxy-2'-methylacetophenone
    • 2-METHYL-4-HYDROXYACETOPHENONE
    • 4`-Hydroxy-2`-methylacetophenone
    • 4-Hydroxy-2-Methylacetophenone
    • Ethanone,1-(4-hydroxy-2-methylphenyl)-
    • 4-Acetyl-3-methylphenol
    • Ethanone, 1-(4-hydroxy-2-methylphenyl)-
    • 1-(4-hydroxy-2-methylphenyl)ethan-1-one
    • IAMNVCJECQWBLZ-UHFFFAOYSA-N
    • 1-acetyl-4-hydroxy-2-methylbenzene
    • 2'-methyl-4'-hydroxyacetophenone
    • NSC63364
    • 1-(4-Hydroxy-2-methyl-phenyl)-ethanone
    • 4-Ace
    • 4′-Hydroxy-2′-methylacetophenone
    • 1-(4-Hydroxy-2-methylphenyl)ethanone (ACI)
    • Acetophenone, 4′-hydroxy-2′-methyl- (7CI, 8CI)
    • 2′-Methyl-4′-hydroxyacetophenone
    • NSC 63364
    • BDBM50220613
    • NSC-63364
    • AKOS000112425
    • SCHEMBL96129
    • 4-Hydroxy-2-methylacetophenone
    • DB-028903
    • Z1255386683
    • CK2556
    • 4'-hydroxy-2'-methyl-acetophenone
    • 3-methyl-4-acetylphenol
    • H1124
    • HY-W010254
    • 8K85H86ZED
    • EN300-137955
    • BCP22830
    • 4 inverted exclamation marka-Hydroxy-2 inverted exclamation marka-methylacetophenone
    • BCP9000042
    • CS-W010970
    • STL444724
    • 4'-Hydroxy-2'-methylacetophenone, 98%
    • PD158273
    • 1-(4-Hydroxy-2-methylphenyl)ethanone #
    • (4-hydroxy-2-methylphenyl)ethanone
    • NS00039203
    • CHEMBL47807
    • SB39272
    • MFCD00002303
    • UNII-8K85H86ZED
    • CHEBI:87314
    • Q27159519
    • InChI=1/C9H10O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,11H,1-2H
    • 4 inverted exclamation mark -Hydroxy-2 inverted exclamation mark -methylacetophenone
    • 875-59-2
    • SY050679
    • AS-17850
    • 2-methyl-4hydroxyacetophenone
    • EINECS 212-874-2
    • DTXSID60236363
    • MDL: MFCD00002303
    • InChIKey: IAMNVCJECQWBLZ-UHFFFAOYSA-N
    • Inchi: 1S/C9H10O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,11H,1-2H3
    • SMILES: O=C(C)C1C(C)=CC(O)=CC=1
    • BRN: 2043591

Computed Properties

  • Exact Mass: 150.06800
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 150.068079557 g/mol
  • Heavy Atom Count: 11
  • Complexity: 154
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.6
  • Tautomer Count: 21
  • Surface Charge: 0
  • Topological Polar Surface Area: 37.3
  • Molecular Weight: 150.17

Experimental Properties

  • LogP: 1.90320
  • PSA: 37.30000
  • Refractive Index: 1.5369 (estimate)
  • Boiling Point: 313°C(lit.)
  • Melting Point: 128.0 to 132.0 deg-C
  • Color/Form: Not determined
  • Solubility: Not determined
  • Density: 1.059 g/mL at 25 °C(lit.)

4-Hydroxy-2-methylacetophenone Security Information

  • Symbol: GHS07
  • WGK Germany:3
  • Safety Instruction: S26-S37/39
  • Risk Phrases:R36/37/38
  • Dangerous goods sign: Xi
  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Prompt:warning
  • Storage Condition:Store at room temperature
  • Risk Phrases: 36/37/38
  • Signal Word:Warning

4-Hydroxy-2-methylacetophenone Customs Data

  • HS CODE:2914501900
  • Customs Data:

    China Customs Code:

    2914501900

    Overview:

    2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Hydroxy-2-methylacetophenone Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008FCZ-1g
4'-Hydroxy-2'-methylacetophenone
875-59-2 97%
1g
$5.00 2025-02-24
A2B Chem LLC
AD92355-1g
4'-Hydroxy-2'-methylacetophenone
875-59-2 95%
1g
$12.00 2024-04-19
Aaron
AR008FLB-250mg
4'-Hydroxy-2'-methylacetophenone
875-59-2 97%
250mg
$4.00 2025-01-23
Alichem
A014003265-250mg
4'-Hydroxy-2'-methylacetophenone
875-59-2 97%
250mg
$484.80 2023-08-31
Ambeed
A188675-250mg
1-(4-Hydroxy-2-methylphenyl)ethanone
875-59-2 97%
250mg
$5.0 2024-05-28
Apollo Scientific
OR1891-25g
4'-Hydroxy-2'-methylacetophenone
875-59-2 98+%
25g
£107.00 2025-02-19
ChemScence
CS-W010970-10g
4′-Hydroxy-2′-methylacetophenone
875-59-2 98.57%
10g
$52.0 2022-04-26
Enamine
EN300-137955-0.05g
1-(4-hydroxy-2-methylphenyl)ethan-1-one
875-59-2 95%
0.05g
$19.0 2023-04-20
eNovation Chemicals LLC
D409499-5g
4-Hydroxy-2-methylacetophenone
875-59-2 97%
5g
$200 2022-09-09
Fluorochem
024565-1g
4-Hydroxy-2-methylacetophenone
875-59-2 95%
1g
£10.00 2022-02-28

4-Hydroxy-2-methylacetophenone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  30 min, 130 °C
Reference
A new method for the facile synthesis of hydroxylated flavones by using allyl protection
Nawghare, B. R.; et al, Journal of Heterocyclic Chemistry, 2014, 51(2), 291-302

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic anhydride ;  rt → 60 °C
1.2 10 min, 60 °C
Reference
Tf2O-mediated direct and regiospecific para-acylation of phenols with carboxylic acids
Khodaei, M. M.; et al, Bulletin of the Korean Chemical Society, 2011, 32(5), 1784-1786

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Hydrochloric acid
Reference
The role of hydrochloric acid in the Fries reaction. III
Gerecs, A.; et al, Acta Chimica Academiae Scientiarum Hungaricae, 1955, 8, 295-302

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid
Reference
Dual-Stereocontrol Asymmetric Cobalt-Catalyzed Hydroboration of Sterically Hindered Styrenes
Zhang, Heyi; et al, ACS Catalysis, 2016, 6(10), 6596-6600

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Titanium tetrachloride
Reference
Ipso nitration. XIX. Formation of cyclohexadiene adducts from nitration of 4-ethyltoluene and 1,4-diethylbenzene in nitric acid and acetic anhydride
Fischer, Alfred; et al, Australian Journal of Chemistry, 1978, 31(6), 1241-7

Synthetic Circuit 6

Reaction Conditions
Reference
Photo-Fries rearrangement: synthesis of alkyl hydroxyaryl ketones
Pathak, Ved Prakash; et al, Synthesis, 1981, (11), 882-3

Synthetic Circuit 7

Reaction Conditions
Reference
Product class 1: monohydric phenols and corresponding phenolates - synthesis from nonaromatic precursors
Thomas, A. W., Science of Synthesis, 2007, 31, 337-401

Synthetic Circuit 8

Reaction Conditions
Reference
Product class 8: aryl ketones
Campagne, J. M.; et al, Science of Synthesis, 2005, 26, 989-1044

Synthetic Circuit 9

Reaction Conditions
Reference
Product class 1: monohydric phenols and corresponding phenolates - synthesis from nonaromatic precursors
Thomas, A. W., Science of Synthesis, 2007, 31, 337-401

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Phosphorus pentoxide ,  Silica ;  24 h, 100 °C
Reference
Improvement of selectivity in the Fries rearrangement and direct acylation reactions by means of P2O5/SiO2 under microwave irradiation in solvent-free media
Eshghi, Hossein; et al, Journal of Chemical Research, 2003, (12), 763-764

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ;  0 °C; 16 h, 0 °C → rt
Reference
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines
Murashige, Ryo; et al, Tetrahedron, 2011, 67(3), 641-649

Synthetic Circuit 12

Reaction Conditions
Reference
Product class: monohydric phenol, and corresponding phenolates - synthesis by rearrangement
Gonzalez-Bello, C.; et al, Science of Synthesis, 2007, 31, 319-330

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ;  0 °C; 16 h, 0 °C → rt
Reference
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines
Murashige, Ryo; et al, Tetrahedron, 2011, 67(3), 641-649

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
Reference
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Pyridine
2.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
Reference
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Modification of photochemical reactivity by cyclodextrin complexation. Product selectivity in photo-Fries rearrangement
Syamala, M. S.; et al, Tetrahedron, 1988, 44(23), 7234-42

4-Hydroxy-2-methylacetophenone Raw materials

4-Hydroxy-2-methylacetophenone Preparation Products

4-Hydroxy-2-methylacetophenone Suppliers

J&K Scientific
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:875-59-2)4-Hydroxy-2-methylacetophenone
A842262
Purity:99%/99%
Quantity:100g/500g
Price($):1061.0/4249.0